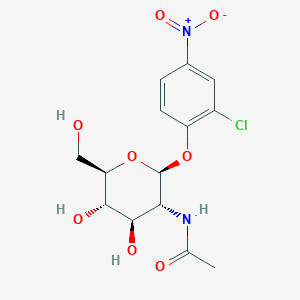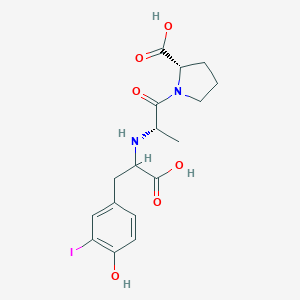
beta-D-Fludeoxyglucopyranose F-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fludeoxyglucose-F18 is a radiopharmaceutical compound used primarily in medical imaging, specifically positron emission tomography (PET). Chemically, it is a glucose analog where the hydroxyl group at the C-2 position is replaced by the positron-emitting radionuclide fluorine-18. This substitution allows the compound to act as a tracer for glucose metabolism in the body, making it invaluable in diagnosing and monitoring various diseases, including cancer, heart disease, and neurological disorders .
Scientific Research Applications
Fludeoxyglucose-F18 has a wide range of applications in scientific research:
Oncology: Used in PET imaging to detect and monitor cancer by highlighting areas of increased glucose metabolism.
Cardiology: Assists in identifying areas of the heart with reduced blood flow or viability.
Neurology: Helps in diagnosing and studying neurological disorders such as epilepsy and Alzheimer’s disease by mapping brain activity.
Inflammation and Infection: Used to detect sites of infection or inflammation by identifying areas with increased metabolic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fludeoxyglucose-F18 is synthesized through a nucleophilic substitution reaction. The process begins with the production of fluorine-18 in a cyclotron by bombarding oxygen-18 enriched water with protons. The fluorine-18 is then reacted with a mannose triflate precursor in the presence of a base, typically potassium carbonate, and a phase transfer catalyst, such as kryptofix 2.2.2. The reaction is carried out in anhydrous acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of Fludeoxyglucose-F18 involves automated synthesis modules to ensure high radiochemical yields and purity. The process includes the use of cassette-based automated synthesis modules, which facilitate compliance with regulatory requirements and ensure consistent production. The final product is typically formulated in a sterile, pyrogen-free solution suitable for intravenous injection .
Chemical Reactions Analysis
Types of Reactions
Fludeoxyglucose-F18 primarily undergoes phosphorylation in vivo. Once administered, it is transported into cells by glucose transporters and phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate. This compound is not further metabolized in the glycolytic pathway, allowing it to accumulate in cells with high glucose uptake .
Common Reagents and Conditions
Reagents: Fluorine-18, mannose triflate precursor, potassium carbonate, kryptofix 2.2.2, anhydrous acetonitrile.
Conditions: Elevated temperatures, anhydrous environment.
Major Products
The major product of the reaction is fludeoxyglucose-6-phosphate, which accumulates in tissues with high metabolic activity, such as cancer cells .
Mechanism of Action
Fludeoxyglucose-F18 acts as a glucose analog, entering cells via glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate. Unlike glucose-6-phosphate, fludeoxyglucose-6-phosphate is not further metabolized, leading to its accumulation in cells. This accumulation allows for the visualization of metabolic activity using PET imaging. The primary molecular targets are glucose transporters and hexokinase .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-chloro-D-glucose: Another glucose analog used in research but not as widely adopted in clinical settings.
Fluorothymidine-F18: Used in PET imaging to measure cellular proliferation, particularly in oncology.
Fluoromisonidazole-F18: Used to image hypoxic regions within tumors
Uniqueness
Fludeoxyglucose-F18 is unique due to its widespread use and effectiveness in imaging glucose metabolism. Its ability to highlight areas of increased metabolic activity makes it a versatile tool in diagnosing and monitoring a variety of diseases, particularly cancer .
properties
CAS RN |
105851-18-1 |
|---|---|
Molecular Formula |
C6H11FO5 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6-/m1/s1/i7-1 |
InChI Key |
ZCXUVYAZINUVJD-RCVQEXLNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)[18F])O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)
![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)
![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)

![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)





